molecular formula C11H15ClN2S2 B1457737 6-methyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride CAS No. 2034156-63-1

6-methyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride

Cat. No.: B1457737
CAS No.: 2034156-63-1
M. Wt: 274.8 g/mol
InChI Key: HLWUESYNVFDGLK-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles are known for their broad range of chemical and biological properties .


Molecular Structure Analysis

The compound contains a benzothiazole ring, which is a type of heterocyclic compound. It also has a methylthio group and an imine group attached to it .

Mechanism of Action

Target of Action

Compounds with a thiazole ring have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with their targets in various ways, leading to changes in cellular function . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been found to affect various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 6-methyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride.

Result of Action

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole derivatives in various solvents suggests that the compound’s action may be influenced by the chemical environment .

Properties

IUPAC Name

6-methyl-3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-imine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S2.ClH/c1-8-3-4-9-10(7-8)15-11(12)13(9)5-6-14-2;/h3-4,7,12H,5-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWUESYNVFDGLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=N)S2)CCSC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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